molecular formula C18H17ClN4O2 B2923416 N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887864-66-6

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2923416
CAS No.: 887864-66-6
M. Wt: 356.81
InChI Key: VXEDNLQTZIOIIF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and an amide linkage to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-15(19)5-4-6-16(11)20-18(24)17-12(2)23(22-21-17)13-7-9-14(25-3)10-8-13/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDNLQTZIOIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18H17ClN4O
  • Molar Mass : 344.81 g/mol
  • CAS Number : 7470748

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Inhibition of Mitochondrial Complex I : Similar to other triazole derivatives, this compound has been shown to inhibit mitochondrial complex I. This inhibition is linked to the induction of apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies .
  • Neuroprotective Effects : Preliminary studies suggest that triazole derivatives may exhibit neuroprotective properties by modulating inflammatory pathways and reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of triazole derivatives. For example:

  • Study on Cell Proliferation : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth and inducing apoptosis .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via complex I inhibition
HeLa (Cervical)4.5Mitochondrial dysfunction
A549 (Lung)6.0Cell cycle arrest

Neuroprotective Activity

Research has also highlighted the neuroprotective capabilities of triazole compounds:

  • Neuroinflammation Studies : In models of neuroinflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines and protect neuronal cells from damage caused by oxidative stress .
Test ModelConcentration (µM)Observed Effect
SH-SY5Y Cells10Reduced NO production by 40%
Scopolamine-induced AD Mice20Improved memory performance significantly

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C18H17ClN4O2 . It has a molecular weight of 356.8 g/mol . Some of its synonyms include this compound, 887864-66-6, CHEMBL3797642, STL023333, and AKOS001884273 .

While the search results do not provide specific applications for this exact compound, they do offer information on related compounds and their uses, particularly concerning 1,2,3-triazole derivatives.

Here's what is known about related compounds:

  • 1,2,3-Triazole Derivatives: Research indicates that 1,2,3-triazole derivatives have a wide range of biological activities, suggesting their potential therapeutic applications .
  • Paeonol–1,2,3-triazole Hybrids: One study showed that a paeonol–1,2,3-triazole hybrid exhibited potent BuChE inhibition (IC50= 0.13 µM) with a high selectivity index for BuChE over AChE . Another compound in the study showed selective MAO-B inhibition .
  • Quinazoline–1,2,3-triazole Hybrids: These hybrids have demonstrated inhibitory activity that is influenced by the presence of a substituted amino group at position C-4 of the quinazoline ring . One compound with a benzylamine moiety at the fourth position of the quinazoline ring and 2-nitrophenyl attached to a 1,2,3-triazole nucleus, was identified as an AChE inhibitor .
  • Quinoline-1,2,3-triazole Derivatives: Several quinoline-1,2,3-triazole derivatives have shown AChE inhibitory activities .
  • Coumarin–1,2,3-triazole Hybrids: While most synthesized compounds in one study were inactive against AChE, some 1,2,3-triazole–coumarin hybrids showed selective and potent anti-BuChE activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name R1 (Triazole Position 1) R2 (Triazole Position 5) Amide Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 4-methoxyphenyl Methyl 3-chloro-2-methylphenyl 383.84* Not reported Not reported
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3-chloro-2-methylphenyl Methyl 2,5-dimethylphenyl 380.86 Not reported Not reported
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-chloro-2-methylphenyl Methyl 3-methoxyphenyl 386.83 Not reported Not reported
1-(3,4-dichlorobenzyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-dichlorobenzyl Methyl 4-(hydroxymethyl)phenyl 391.25 Not reported Not reported
(S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl Methyl Hydroxy-substituted alkyl chain 400.84 Not reported Not reported

*Calculated based on molecular formula C₁₉H₁₈ClN₃O₂.

Key Observations:

  • Chlorine Substituents: Chlorine at ortho/meta positions (e.g., 3-chloro-2-methylphenyl) increases molecular weight and lipophilicity, which may affect membrane permeability but reduce aqueous solubility .
  • Hydrophilic Modifications: Derivatives with hydroxyl or hydroxymethyl groups (e.g., ) exhibit improved solubility compared to purely aromatic analogs, addressing a common limitation in triazole-based drug development .

β-Cell Protective Activity

  • Analog from : 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits 97% β-cell protection at 6 μM but suffers from poor aqueous solubility .
  • Target Compound: The 4-methoxyphenyl group may improve solubility compared to dimethylphenyl analogs, though this requires experimental validation.

Insecticidal and Fungicidal Activity

  • Pyrazole-carboxamide derivatives with trifluoromethyl groups (e.g., ) show moderate insecticidal activity against Mythimna separata (50–200 mg/L) and unexpected fungicidal effects .

Structural Insights from Crystallography

  • Derivatives like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () adopt planar triazole configurations, with intermolecular hydrogen bonds stabilizing crystal packing .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this triazole-carboxamide compound?

Answer:
Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and purification methods. For example:

  • Stepwise Condensation: Similar triazole derivatives are synthesized via sequential coupling of aryl amines and isocyanides, followed by cyclization with sodium azide . Adjusting equivalents of reagents (e.g., triethylamine as a base) can minimize side reactions .
  • Solvent Choice: Dioxane or ethanol-DMF mixtures are common for improving solubility of intermediates .
  • Purification: Recrystallization from ethanol-DMF (7:3 v/v) enhances purity, as demonstrated for structurally analogous carboxamides .

Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

Answer:
Discrepancies often arise from disordered crystal packing or thermal motion. Methodological strategies include:

  • SHELXL Refinement: Use anisotropic displacement parameters and twin refinement for high-resolution data. SHELXL’s restraints for bond lengths/angles improve model accuracy .
  • Validation Tools: Cross-check with WinGX/ORTEP for graphical validation of ellipsoid orientations and hydrogen bonding networks .
  • DFT Calculations: Compare experimental bond angles with density functional theory (DFT)-optimized geometries to identify outliers caused by crystal packing forces .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR can confirm substituent positions (e.g., methoxy groups at 4.0–4.2 ppm for OCH3_3) .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 396.0982 for C19_{19}H18_{18}ClN4_4O2_2) .
  • X-ray Diffraction: Single-crystal analysis provides unambiguous confirmation of the triazole ring geometry and substitution patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:

  • Core Modifications: Systematically vary substituents (e.g., replace 3-chloro-2-methylphenyl with 4-fluorophenyl) to assess impact on enzyme inhibition, as seen in analogous triazoles .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Bioassay Design: Employ dose-response curves with controls for off-target effects, referencing protocols for similar anticancer triazoles .

Basic: What experimental strategies mitigate low aqueous solubility during bioactivity assays?

Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-methyl position, as validated in related carboxamides .
  • Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .

Advanced: How should researchers address discrepancies between in vitro and in vivo bioassay results?

Answer:

  • Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .
  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
  • Statistical Modeling: Apply Design of Experiments (DoE) to isolate variables (e.g., dosing frequency, formulation) contributing to contradictions .

Basic: What are the best practices for handling and storing this compound in the laboratory?

Answer:

  • Storage: Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the carboxamide group .
  • Safety Protocols: Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to potential irritancy of chloroaryl intermediates .

Advanced: How can computational methods guide the optimization of its synthetic pathway?

Answer:

  • Reaction Mechanism Modeling: Use Gaussian or ORCA to simulate transition states and identify rate-limiting steps (e.g., azide cyclization) .
  • Machine Learning: Train models on existing triazole synthesis data to predict optimal temperatures/catalysts for yield improvement .

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